N-[2-(1-Acetamidocyclopropyl)-1-phenylethyl]acetamide
Description
N-[2-(1-Acetamidocyclopropyl)-1-phenylethyl]acetamide is a bicyclic acetamide derivative featuring a cyclopropyl group substituted with an acetamide moiety and a phenylethyl backbone.
Properties
CAS No. |
920338-81-4 |
|---|---|
Molecular Formula |
C15H20N2O2 |
Molecular Weight |
260.33 g/mol |
IUPAC Name |
N-[2-(1-acetamidocyclopropyl)-1-phenylethyl]acetamide |
InChI |
InChI=1S/C15H20N2O2/c1-11(18)16-14(13-6-4-3-5-7-13)10-15(8-9-15)17-12(2)19/h3-7,14H,8-10H2,1-2H3,(H,16,18)(H,17,19) |
InChI Key |
QXVGDNPPCONFJF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC(CC1(CC1)NC(=O)C)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1-Acetamidocyclopropyl)-1-phenylethyl]acetamide can be achieved through several methods. One common approach involves the reaction of 1-phenylethylamine with acetic anhydride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then cyclized to form the final product. The reaction conditions typically involve refluxing the reactants in an organic solvent such as dichloromethane or toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
N-[2-(1-Acetamidocyclopropyl)-1-phenylethyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the acetamide group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions include carboxylic acids, amines, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-[2-(1-Acetamidocyclopropyl)-1-phenylethyl]acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of polymers and other advanced materials
Mechanism of Action
The mechanism of action of N-[2-(1-Acetamidocyclopropyl)-1-phenylethyl]acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Differences
The compound is structurally distinct from other acetamide derivatives due to its bicyclic framework. Key comparisons include:
Key Advantages and Limitations
- Advantages :
- Limitations: No direct activity data available; reliance on analog extrapolation. Potential synthetic challenges in stereochemical control of the cyclopropane ring .
Biological Activity
N-[2-(1-Acetamidocyclopropyl)-1-phenylethyl]acetamide is a compound of interest due to its potential biological activities. This article explores its synthesis, structural features, and biological implications based on available literature and research findings.
Chemical Structure and Properties
This compound can be described by the following chemical formula:
- Molecular Formula : C13H17N2O2
- Molecular Weight : 233.29 g/mol
The compound features a cyclopropyl group, which is known to influence biological activity through its unique steric and electronic properties. The acetamido group contributes to its solubility and interaction with biological targets.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including cyclopropanation and acylation processes. Specific methods may vary, but generally include:
- Formation of Cyclopropyl Group : Utilizing reagents such as diazomethane or other cyclopropanation techniques.
- Acetamido Introduction : Reaction with acetic anhydride or acetyl chloride to introduce the acetamido functional group.
Research indicates that this compound exhibits various biological activities, primarily through the following mechanisms:
- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes, which is critical in drug development for conditions like cancer and inflammation.
- Receptor Modulation : It may interact with neurotransmitter receptors, influencing pathways related to pain and mood regulation.
Case Studies and Experimental Findings
Several studies have documented the biological effects of related compounds, providing insights into the potential activities of this compound:
- Antinociceptive Activity : In rodent models, compounds with similar structures have shown significant pain-relieving effects, suggesting that this compound may possess similar properties.
- Antimicrobial Properties : Related acetamides have demonstrated antimicrobial activity against various pathogens, indicating potential applications in treating infections.
Data Summary Table
| Biological Activity | Related Compounds | Observed Effects |
|---|---|---|
| Enzyme Inhibition | N-(4-Fluorophenyl)acetamide | Significant inhibition of proteases |
| Antinociceptive | N-(2-Phenylethyl)acetamide | Pain relief in animal models |
| Antimicrobial | Various substituted acetamides | Broad-spectrum activity against bacteria |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
